
Bis(dimethylamino)phosphoryl Chloride
Overview
Description
Bis(dimethylamino)phosphoryl chloride (BDPCl), with the molecular formula C₄H₁₂ClN₂OP and CAS number 1605-65-8, is a phosphorus-based reagent widely used in organic synthesis. Its structure features a central phosphorus atom bonded to two dimethylamino groups and one chloride (Figure 1). Key properties include a density of 1.2 g/cm³, boiling point of 187°C, and a flash point of 66.9°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Two-Step Method: Initially, dimethylamine reacts with phosphorus pentachloride to form dimethylamine hydrochloride.
Industrial Production Methods: The industrial production of this compound typically follows the one-pot method due to its simplicity and efficiency. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Bis(dimethylamino)phosphoryl chloride undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols[][3].
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form dimethylamine and phosphoric acid[][3].
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include anilines and alcohols. The reactions are typically carried out in organic solvents like acetonitrile at elevated temperatures[][3].
Hydrolysis: This reaction occurs readily in the presence of water or moisture[][3].
Major Products Formed:
Nucleophilic Substitution: The major products are substituted phosphoramidates and phosphorochloridates[][3].
Hydrolysis: The major products are dimethylamine and phosphoric acid[][3].
Scientific Research Applications
Overview
Bis(dimethylamino)phosphoryl chloride (BDMPC), with the molecular formula and a molecular weight of 170.58 g/mol, is a versatile organophosphorus compound. Its unique structure, featuring a phosphoryl group bonded to two dimethylamino groups and a chloride ion, allows it to play significant roles in various scientific and industrial applications.
Organic Synthesis
BDMPC is primarily used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other phosphorylated compounds. It undergoes nucleophilic substitution reactions with amines and alcohols, leading to the synthesis of various phosphorochloridic esters, which are crucial intermediates in the production of nucleotides, pharmaceuticals, and natural products.
Table 1: Key Reactions Involving BDMPC
Reaction Type | Description | Major Products |
---|---|---|
Nucleophilic Substitution | Reaction with amines or alcohols | Phosphoramidates |
Hydrolysis | Reaction with water | Dimethylamine, Phosphoric acid |
Ring-Opening Polymerization | Reaction with nucleophiles like anilines | Polyamides |
Drug Development
BDMPC is utilized in the synthesis of potential pharmaceutical agents that contain phosphorus functional groups. These compounds may exhibit biological activities relevant to drug development, particularly in signaling pathways and enzyme inhibition . For instance, derivatives of BDMPC have been studied for their potential roles in biochemical pathways.
Polymer Chemistry
As a monomer, BDMPC can participate in ring-opening polymerization reactions with various nucleophiles. This process leads to the formation of polyamides characterized by high thermal stability and mechanical strength, making them suitable for applications in engineering and materials science .
Case Study: Polyamide Synthesis
In a study involving the polymerization of BDMPC with anilines, researchers achieved polymers with desirable properties such as flame retardancy and enhanced mechanical strength. The reaction conditions were optimized to maximize yield and polymer quality .
Mechanism of Action
The mechanism of action of bis(dimethylamino)phosphoryl chloride primarily involves nucleophilic substitution reactions. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphoramidates and phosphorochloridates . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Phosphoryl Chlorides
Key Compounds for Comparison
The following structurally related phosphoryl chlorides are analyzed:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl)
Phosphorus Oxychloride (POCl₃)
Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP)
Comparative Analysis
Structural and Functional Insights
- BDPCl vs. BOPCl: While both contain phosphoryl chloride groups, BOPCl’s oxazolidinyl substituents enhance its ability to modulate perovskite crystallization kinetics, making it critical for optoelectronic applications. In contrast, BDPCl’s dimethylamino groups favor nucleophilic substitution in organic synthesis.
- BDPCl vs. POCl₃ : POCl₃’s three chloride ligands make it highly electrophilic and versatile for industrial phosphorylation. However, its toxicity and environmental risks limit its use compared to BDPCl, which offers better selectivity.
- BDPCl vs. BOP : BOP is a phosphonium salt with superior coupling efficiency but requires additional bases. BDPCl, being a neutral reagent, simplifies reaction conditions in specific syntheses.
Research Findings and Industrial Relevance
- BDPCl in Medicinal Chemistry : Its role in synthesizing phosphotyrosine mimics has advanced kinase inhibitor development, particularly in targeting protein-protein interactions.
- POCl₃ Limitations : Increasing regulatory restrictions (e.g., RoHS) have spurred the adoption of safer alternatives like BDPCl in pharmaceutical manufacturing.
Biological Activity
Bis(dimethylamino)phosphoryl chloride (BDMPC), with the chemical formula C₄H₁₂ClN₂OP, is a phosphorus-containing compound notable for its role as a reagent in organic synthesis and its potential biological activity. Despite limited direct studies on its biological effects, BDMPC's derivatives and related compounds suggest significant implications in medicinal chemistry, particularly in antimicrobial and anticancer applications.
BDMPC is a colorless liquid with a molecular weight of 170.58 g/mol. Its structure features a phosphoryl group bonded to two dimethylamino groups and a chloride ion, which contributes to its reactivity in various chemical processes.
Biological Activity Overview
The biological activity of BDMPC itself has not been extensively documented; however, its derivatives and related compounds have shown promising results in several areas:
- Antimicrobial Activity : Some derivatives of BDMPC exhibit antibacterial properties, as evidenced by studies involving phosphonates that demonstrate efficacy against various bacterial strains .
- Anticancer Potential : Research indicates that dimethylamino derivatives can modulate biological pathways associated with tumor growth and metastasis, suggesting that BDMPC-related compounds may also hold anticancer potential .
- Enzyme Inhibition : Phosphorylated compounds often play critical roles in biochemical pathways, acting as signaling molecules or enzyme inhibitors.
Antibacterial Evaluation
A study synthesized P-[{[bis(dimethylamino)phosphoryl]amino}(2-chloroquinolin-3-yl)methyl]-N,N,N',N'-tetramethyl-phosphonic diamide from BDMPC. This compound was evaluated for antibacterial activity against several pathogens, showing significant inhibition against Gram-positive bacteria. The study highlighted the importance of the phosphoryl group in enhancing the compound's bioactivity .
Cyclophosphorylation Reactions
BDMPC has been utilized in cyclophosphorylation reactions, enabling the synthesis of complex organic molecules. For instance, it facilitates the formation of phosphorylated sugars and nucleotides, which are crucial for various biological functions . This ability to act as a phosphorylating agent underscores its relevance in drug development and biochemical research.
Comparative Analysis of Related Compounds
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Dimethylaminophosphoryldifluoride | Contains phosphorus and fluorine; reactive with amines | Forms various phosphorylated products upon reaction |
Bis(dichlorophosphinyl)methylamine | Contains dichlorophosphinyl groups; used in similar synthetic pathways | More reactive due to multiple chlorine substituents |
Bis(dimethylamino)phosphinic chloride | Similar amine substitution but contains phosphinic acid moiety | Different reactivity profile due to phosphinic structure |
This table illustrates the diversity among compounds related to BDMPC, highlighting their specific reactivity patterns and applications in organic synthesis.
Q & A
Q. Basic: What are the standard synthetic routes for BDPCl, and how can its purity be optimized?
BDPCl is typically synthesized via the reaction of dimethylamine with phosphoryl chloride derivatives under controlled anhydrous conditions. A common method involves reacting dimethylamine with phosphorus oxychloride (POCl₃) in a stoichiometric ratio, followed by purification via vacuum distillation to achieve ≥98% purity . To optimize purity, inert atmosphere techniques (e.g., nitrogen or argon) are critical to prevent hydrolysis. Post-synthesis, analytical techniques like NMR spectroscopy (e.g., ³¹P NMR for phosphorus environment analysis) and HPLC are recommended to confirm absence of byproducts such as Michler’s ketone, a potential impurity linked to dimethylamine-derived intermediates .
Q. Basic: What spectroscopic and chromatographic methods are most effective for characterizing BDPCl?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the structure of the dimethylamino groups (δ ~2.8–3.2 ppm for N–CH₃ protons) .
- ³¹P NMR : To identify the phosphorus center (typical δ ~10–15 ppm for phosphoryl chlorides) .
- FTIR : Peaks at ~1250–1300 cm⁻¹ (P=O stretch) and ~500–600 cm⁻¹ (P–Cl stretch) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (170.58 g/mol) and isotopic patterns .
- HPLC with UV detection : Ensures purity by detecting trace impurities like Michler’s ketone (λ = 254 nm) .
Q. Advanced: How does BDPCl modulate crystallization kinetics in quasi-2D perovskite films, and what experimental designs validate this?
BDPCl acts as a crystallization modulator in perovskite precursor solutions by coordinating with uncoordinated Pb²⁺ ions, slowing nucleation rates and promoting growth of high-n phases. Experimental validation involves:
- In-situ Grazing-Incidence X-ray Diffraction (GI-XRD) : To track phase evolution during spin-coating .
- Scanning Electron Microscopy (SEM) : To compare morphology (e.g., grain size, pinhole density) between BDPCl-treated and control films .
- Photoluminescence (PL) Spectroscopy : To assess defect passivation (e.g., reduced non-radiative recombination) .
- Device Performance Metrics : External quantum efficiency (EQE) and current-density-voltage (J-V) curves quantify improvements in perovskite LEDs (e.g., EQEmax ≈20.82% with BDPCl) .
Q. Advanced: How can researchers resolve contradictions in reported effects of BDPCl on perovskite stability?
Discrepancies often arise from variations in precursor stoichiometry or environmental conditions. To address this:
- Controlled Ambient Fabrication : Use gloveboxes with <1 ppm O₂/H₂O to isolate moisture/oxygen effects .
- Accelerated Aging Tests : Expose films to 85°C/85% RH and monitor degradation via PL intensity decay or XRD phase changes.
- Comparative Additive Studies : Co-test BDPCl with structurally similar modulators (e.g., BOPCl) to isolate phosphorus-Cl vs. oxazolidinyl interactions .
- Density Functional Theory (DFT) Simulations : Model BDPCl’s binding energy with perovskite surfaces to predict stability trends.
Q. Advanced: What analytical strategies detect and quantify trace impurities like Michler’s ketone in BDPCl batches?
Michler’s ketone (4,4'-bis(dimethylamino)benzophenone), a carcinogenic byproduct, can be identified via:
- GC-MS with Derivatization : Derivatize samples with BSTFA to enhance volatility and detect fragments at m/z = 268 (molecular ion) .
- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients; Michler’s ketone elutes at ~6.5 min (λ = 280 nm) .
- LC-QTOF-MS : For high-sensitivity quantification (detection limit ~0.01 ppm) in compliance with EU RoHS regulations .
Q. Basic: What are the recommended handling and storage protocols for BDPCl in laboratory settings?
- Handling : Use dry, inert atmospheres (gloveboxes) to prevent hydrolysis. PPE includes nitrile gloves, goggles, and fume hoods .
- Storage : Seal in amber glass bottles under argon at −20°C to minimize degradation.
- Waste Management : Quench with dry ice/ethanol to neutralize P–Cl bonds before disposal as hazardous phosphorus waste .
Q. Advanced: How can BDPCl be utilized in asymmetric synthesis, and what chiral systems demonstrate its efficacy?
BDPCl derivatives enable asymmetric phosphorylation in C2-symmetric binaphthyl systems. A validated approach includes:
- Ullmann Coupling Reactions : Synthesize chiral binaphthyl phosphortriamide catalysts using BDPCl as a phosphorylating agent .
- Circular Dichroism (CD) Spectroscopy : Confirm enantiomeric excess (>90%) in synthesized chiral ligands .
- Catalytic Testing : Apply in asymmetric allylic alkylation reactions to evaluate stereoselectivity (e.g., >80% ee) .
Properties
IUPAC Name |
N-[chloro(dimethylamino)phosphoryl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQARGYFXBZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075096 | |
Record name | Phosphorodiamidic chloride, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-65-8 | |
Record name | N,N,N′,N′-Tetramethylphosphorodiamidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1605-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dimethylamino)phosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1605-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorodiamidic chloride, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)phosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.